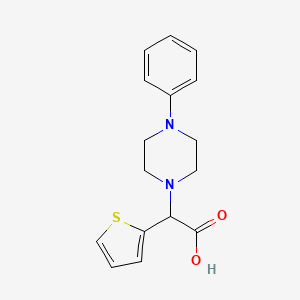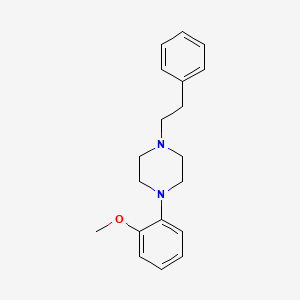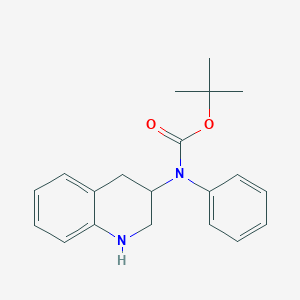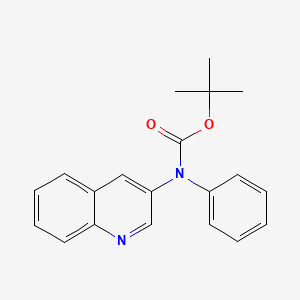![molecular formula C18H24ClNO3 B1652526 N-(tert-butil) N-[1-(2-clorofenil)-2-oxociclohexil]-N-metilcarbamato CAS No. 1461707-29-8](/img/structure/B1652526.png)
N-(tert-butil) N-[1-(2-clorofenil)-2-oxociclohexil]-N-metilcarbamato
Descripción general
Descripción
N-Boc Ketamina, también conocido como tert-butil N-[1-(2-clorofenil)-2-oxociclohexil]-N-metilcarbamato, es un derivado de la ketamina. Se utiliza principalmente en entornos de investigación como un estándar de referencia y se clasifica como una arilciclohexilamina.
Aplicaciones Científicas De Investigación
N-Boc Ketamina se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina:
Mecanismo De Acción
El mecanismo de acción de N-Boc Ketamina implica su interacción con varios objetivos moleculares:
Receptor N-Metil-D-Aspartato (NMDAR): N-Boc Ketamina actúa como un antagonista en el NMDAR, que juega un papel crucial en sus efectos farmacológicos.
Receptores Opioides: El compuesto también interactúa con los receptores opioides, contribuyendo a sus propiedades analgésicas.
Vías de Señalización: La inhibición de NMDAR conduce a una cascada de eventos de señalización que dan como resultado un aumento de la plasticidad sináptica y la neurogénesis.
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable effect. Toxicity studies have shown that high doses can cause significant harm to the organism, highlighting the importance of dosage regulation.
Metabolic Pathways
Tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can alter the normal metabolic processes by inhibiting or activating key enzymes, leading to changes in the production and utilization of metabolites.
Transport and Distribution
The transport and distribution of tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern can influence the overall efficacy and toxicity of the compound.
Métodos De Preparación
La síntesis de N-Boc Ketamina implica varios pasos:
Reacción inicial: La ciclohexanona reacciona con bromuro de 2-clorofenil magnesio para formar un intermedio.
Deshidratación: El intermedio se deshidrata utilizando un líquido iónico ácido.
Oxidación: El alqueno resultante se oxida para producir el intermedio de hidroxi cetona.
Para la producción industrial, el proceso puede implicar la ampliación de estas reacciones en condiciones controladas para garantizar un alto rendimiento y pureza. El uso de grupos protectores como el grupo carbamato de tert-butilo (Boc) es crucial en estas rutas sintéticas para proteger las funcionalidades amino durante las reacciones .
Análisis De Reacciones Químicas
N-Boc Ketamina experimenta varias reacciones químicas, que incluyen:
Desprotección: El grupo Boc se puede eliminar utilizando reactivos como cloruro de oxalilo en metanol, ácido trifluoroacético o cantidades catalíticas de yodo.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando el anillo aromático.
Oxidación y Reducción: El grupo cetona en N-Boc Ketamina puede sufrir oxidación para formar ácidos carboxílicos o reducción para formar alcoholes.
Los reactivos comunes utilizados en estas reacciones incluyen cloruro de oxalilo, ácido trifluoroacético y varios catalizadores metálicos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
N-Boc Ketamina se puede comparar con otros derivados de la ketamina y compuestos similares:
Esketamina: Este es el enantiómero S de la ketamina y se utiliza para la depresión resistente al tratamiento.
N-Etil Ketamina: Otro derivado con propiedades farmacológicas similares pero diferente potencia y duración de la acción.
N-Boc Ketamina es único debido a su estructura química específica, que incluye el grupo protector Boc. Esto lo hace particularmente útil en química sintética para estudiar las propiedades y reacciones de los derivados de la ketamina .
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-17(2,3)23-16(22)20(4)18(12-8-7-11-15(18)21)13-9-5-6-10-14(13)19/h5-6,9-10H,7-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFIPKJXHXVWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCCCC1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124360 | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-29-8 | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1652445.png)
![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1652446.png)
![1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652447.png)


![tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1652450.png)
![5-O-Tert-butyl 3-O-methyl 6-(benzylsulfanylmethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1652452.png)
![(2R)-3-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]butanoic acid;hydrochloride](/img/structure/B1652453.png)
![(4Z)-2-hydroxy-4-[[2-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1652455.png)





